Lappaconitine
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Overview
Description
Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic properties and has been employed in various forms, including pills, capsules, transdermal patches, and injections .
Mechanism of Action
Target of Action
Lappaconitine primarily targets voltage-gated sodium channels . It specifically inhibits the neuronal isoform of voltage-gated sodium channel 1.7 (Nav1.7) stably expressed in human embryonic kidney (HEK293) cells . Other targets include Acetylcholinesterase, P2X purinoceptor 3, and Sodium channel protein type V alpha subunit .
Mode of Action
This compound interacts with its targets by inhibiting voltage-gated sodium channels . It promotes the release of norepinephrine and inhibits the release of substance P in the synaptic cleft . This inhibition is voltage-dependent and occurs in a slow and irreversible manner .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly impacts retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Pharmacokinetics
Preliminary theoretical ADME properties of norditerpenoid alkaloids, which include this compound, suggest promising data . .
Result of Action
This compound has significant molecular and cellular effects. It reduces cell viability and suppresses cell proliferation . It induces G0/G1 cell cycle arrest through the inhibition of Cyclin D1, p-Rb, and induction of p21 and p53 . Furthermore, it triggers apoptosis through the activation of mitochondrial-mediated pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the analgesic effects of this compound can be affected by the physiological state of the organism, such as the presence of inflammation or neuropathic pain . .
Biochemical Analysis
Biochemical Properties
Lappaconitine interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has significant effects on chronic pain .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It has been shown to have significant effects on inflammatory reactions and persistent pain
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and involves multiple interactions at the molecular level. It is known to affect retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . It also slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown that both 4 mg/kg this compound and 8 mg/kg this compound could significantly improve the paw withdrawal latency (PWL) of rats
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Lappaconitine can be synthesized through various chemical transformations. For instance, hydrolysis in basic solution produces lappaconine, which can be further acetylated to form triacetate. Oxidation of lappaconine by potassium permanganate gives 19-oxolappaconine . Acid hydrolysis using sulfuric acid yields N-deacetylthis compound .
Industrial Production Methods: The industrial production of this compound involves extraction from the roots of Aconitum species. The extracted compound is then purified and formulated into various pharmaceutical forms. Transdermal patches, for example, are prepared using a solvent evaporation method where this compound is dissolved in ethanol and mixed with pressure-sensitive adhesives .
Chemical Reactions Analysis
Types of Reactions: Lappaconitine undergoes several types of chemical reactions, including hydrolysis, acetylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Basic or acidic conditions using reagents like sulfuric acid or hydrochloric acid.
Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.
Oxidation: Potassium permanganate.
Major Products:
Hydrolysis: Lappaconine and N-deacetylthis compound.
Acetylation: Triacetate derivatives.
Oxidation: 19-oxolappaconine.
Scientific Research Applications
Lappaconitine has a wide range of scientific research applications:
Comparison with Similar Compounds
Lappaconitine is unique among diterpenoid alkaloids due to its strong analgesic properties and non-addictive nature. Similar compounds include:
Aconitine: Another diterpenoid alkaloid with potent analgesic effects but higher toxicity.
Mesaconitine: Similar in structure but less potent in terms of analgesic activity.
Hypaconitine: Known for its analgesic properties but also associated with higher toxicity
This compound stands out due to its balance of efficacy and safety, making it a valuable compound in pain management.
Properties
CAS No. |
32854-75-4 |
---|---|
Molecular Formula |
C32H44N2O8 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |
InChI Key |
NWBWCXBPKTTZNQ-QOQRDJBUSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lappaconitine |
Origin of Product |
United States |
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